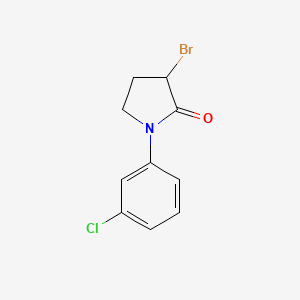

3-Bromo-1-(3-chlorophenyl)pyrrolidin-2-one

Descripción general

Descripción

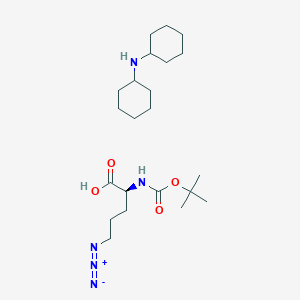

“3-Bromo-1-(3-chlorophenyl)pyrrolidin-2-one” is a chemical compound with the CAS Number: 804555-01-9 . It has a molecular weight of 274.54 . The IUPAC name for this compound is 3-bromo-1-(3-chlorophenyl)-2-pyrrolidinone .

Molecular Structure Analysis

The molecular formula of “3-Bromo-1-(3-chlorophenyl)pyrrolidin-2-one” is C10H9BrClNO . The InChI Code for this compound is 1S/C10H9BrClNO/c11-9-4-5-13(10(9)14)8-3-1-2-7(12)6-8/h1-3,6,9H,4-5H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-1-(3-chlorophenyl)pyrrolidin-2-one” include a molecular weight of 274.54 . Unfortunately, other specific physical and chemical properties like boiling point and storage conditions are not available in the search results .Aplicaciones Científicas De Investigación

Electronic and Non-Linear Optical Properties : A study by Nazeer et al. (2020) on derivatives of 2-bromo-4-chlorophenyl-2-bromobutanoate, a compound similar to 3-Bromo-1-(3-chlorophenyl)pyrrolidin-2-one, focused on their electronic properties and non-linear optical properties. This research implies potential applications in materials science, particularly in the development of electronic and optical devices (Nazeer et al., 2020).

Antimicrobial Activity : A study on pyrrolidine derivatives, including compounds structurally related to 3-Bromo-1-(3-chlorophenyl)pyrrolidin-2-one, showed potential as antimicrobial agents. Bogdanowicz et al. (2013) synthesized cyanopyridine derivatives from similar compounds, indicating a path for exploring the antimicrobial applications of 3-Bromo-1-(3-chlorophenyl)pyrrolidin-2-one (Bogdanowicz et al., 2013).

Molecular Docking Study and Potential Therapeutic Uses : The synthesis of pyrrolidine derivatives and their molecular docking studies, as conducted by Ayan et al. (2013), suggest potential therapeutic applications. These compounds, related to 3-Bromo-1-(3-chlorophenyl)pyrrolidin-2-one, showed promise as thrombin inhibitors, highlighting potential uses in treating thrombosis and other related conditions (Ayan et al., 2013).

Synthesis of Physiologically Active Compounds : Kimpe et al. (1997) conducted a study on the efficient preparation of 3-halopyrroles, which are structurally similar to 3-Bromo-1-(3-chlorophenyl)pyrrolidin-2-one. This research is relevant for the development of physiologically active compounds in fields like agrochemistry and pharmaceutical sciences (Kimpe et al., 1997).

Synthetic Methodology and Chemical Transformations : The synthesis of complex molecules often involves intermediates like 3-Bromo-1-(3-chlorophenyl)pyrrolidin-2-one. For instance, the work by Muchowski and Naef (1984) on 3-lithiopyrroles, obtained through halogen-metal interchange from similar compounds, illustrates the role of such intermediates in synthetic organic chemistry, potentially leading to the creation of new compounds with varied applications (Muchowski & Naef, 1984).

Mecanismo De Acción

Target of Action

It’s worth noting that both indole and pyrrolidine derivatives, which share structural similarities with this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Given the broad range of activities associated with similar compounds, it is likely that this compound could impact multiple pathways, each leading to different downstream effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Bromo-1-(3-chlorophenyl)pyrrolidin-2-one are not explicitly mentioned in the available literature. These properties are crucial in determining the bioavailability of the compound. It’s worth noting that heteroatomic saturated ring systems like pyrrolidine allow a greater chance of generating structural diversity, which can influence adme/tox results for drug candidates .

Result of Action

Similar compounds have shown insecticidal and fungicidal activities . For instance, some compounds exhibited favorable fungicidal activities, particularly two compounds which possessed 92.3% growth inhibitory rate against Physalospora piricola .

Propiedades

IUPAC Name |

3-bromo-1-(3-chlorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrClNO/c11-9-4-5-13(10(9)14)8-3-1-2-7(12)6-8/h1-3,6,9H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZCVJHTCSFIKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1Br)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701268399 | |

| Record name | 3-Bromo-1-(3-chlorophenyl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701268399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-1-(3-chlorophenyl)pyrrolidin-2-one | |

CAS RN |

804555-01-9 | |

| Record name | 3-Bromo-1-(3-chlorophenyl)-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=804555-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-1-(3-chlorophenyl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701268399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

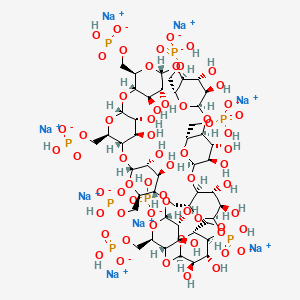

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2-[(6-Chloropyridin-3-yl)dimethylsilyl]phenyl}methanol](/img/structure/B1443867.png)